molecular formula C6H16N2O4 B1243984 2,3-Diamino-2,3-bis(hydroxymethyl)-1,4-butanediol CAS No. 797052-97-2

2,3-Diamino-2,3-bis(hydroxymethyl)-1,4-butanediol

Cat. No. B1243984
CAS RN: 797052-97-2
M. Wt: 180.2 g/mol
InChI Key: OXDKAXXEUVVJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diamino-2,3-bis(hydroxymethyl)-1,4-butanediol is an amino alcohol.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques and Structural Analysis : This compound has been synthesized through methods like condensation, cyclization, oxidative dimerization, and deketalization, with a focus on its structural characterization using techniques like NMR, FT-IR, and X-ray diffraction. The synthesis process has been optimized for better yield and efficiency (Bi Fuqiang et al., 2012).

Applications in Propulsion Technology

  • Use in Propulsion Technology : Research has explored its use in improving properties of ammonium nitrate, a common oxidizer in propulsion systems. Coating ammonium nitrate with derivatives of this compound has shown improvements in properties like crystal transformation and hygroscopicity (Wang Jua, 2014).

Applications in Organometallic Chemistry

  • Role in Organometallic Chemistry : It has been utilized in the formation of salens, a type of organic compound, which are significant in forming metal complexes. These complexes have applications in catalysis, particularly in asymmetric reactions (A. Star et al., 2001).

Catalysis and Chemical Synthesis

  • Catalytic and Synthetic Applications : Its derivatives have been used in the synthesis of other chemical compounds, indicating its role as a precursor in various chemical reactions. This includes the preparation of compounds like bis(oxazolidin-2-ones) and diols, which have broad applications in chemistry (Sang-gi Lee et al., 2000).

Interaction with Other Compounds

  • Interactions with Energetic Materials : Studies on its interactions with other energetic components and inert materials have been conducted to understand its compatibility and sensitivity. This is crucial for its application in high-energy materials like solid rocket propellants and explosives (Pan Weiqiang et al., 2021).

properties

CAS RN

797052-97-2

Product Name

2,3-Diamino-2,3-bis(hydroxymethyl)-1,4-butanediol

Molecular Formula

C6H16N2O4

Molecular Weight

180.2 g/mol

IUPAC Name

2,3-diamino-2,3-bis(hydroxymethyl)butane-1,4-diol

InChI

InChI=1S/C6H16N2O4/c7-5(1-9,2-10)6(8,3-11)4-12/h9-12H,1-4,7-8H2

InChI Key

OXDKAXXEUVVJIW-UHFFFAOYSA-N

SMILES

C(C(CO)(C(CO)(CO)N)N)O

Canonical SMILES

C(C(CO)(C(CO)(CO)N)N)O

synonyms

2,3-diamino-2,3-bis(hydroxymethyl)-1,4-butanediol
PI factor, Streptomyces natalensis

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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